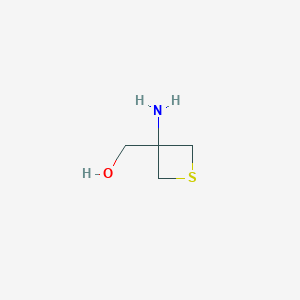

(3-Aminothietan-3-yl)methanol

Description

Contextualization of Thietane (B1214591) Chemistry and Strained Ring Systems

Thietanes are four-membered heterocyclic compounds containing a sulfur atom. beilstein-journals.org Their inherent ring strain, a consequence of the deviation from ideal bond angles, makes them reactive intermediates and valuable building blocks in organic synthesis. nih.gov This strain can be harnessed in ring-opening reactions to introduce sulfur-containing moieties into larger molecules. researchgate.net In recent years, thietanes have emerged as important structural motifs in medicinal chemistry. nih.govnih.gov They are often employed as bioisosteres for more common functional groups, offering a means to modulate properties such as polarity, solubility, and metabolic stability. nih.gov The three-dimensional nature of the thietane ring can also impart favorable conformational constraints on a molecule, which can be crucial for its biological activity. nih.gov

Significance of Beta-Amino Alcohols as Synthetic Intermediates

The β-amino alcohol moiety is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. This functional group arrangement is a key pharmacophore in many drug classes. nih.gov Consequently, the development of efficient and stereoselective methods for the synthesis of β-amino alcohols is a long-standing goal in organic chemistry. These compounds are not only important as final targets but also serve as versatile synthetic intermediates, readily undergoing a variety of chemical transformations to produce more complex molecules, such as amino acids and chiral ligands. nih.gov

Structural Features and Stereochemical Considerations of (3-Aminothietan-3-yl)methanol

This compound possesses a unique and compact three-dimensional structure. The central feature is a quaternary carbon atom at the 3-position of the thietane ring, which is substituted with both an aminomethyl and a hydroxymethyl group. This arrangement creates a chiral center, meaning the compound can exist as a pair of enantiomers. The puckered nature of the thietane ring, in conjunction with the stereochemistry at the C3 position, will influence the spatial orientation of the amino and hydroxyl functional groups, which can have significant implications for its interaction with biological targets or its role in stereoselective synthesis. The conformational analysis of thietane rings reveals a non-planar structure, which helps to alleviate some of the ring strain.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1504495-83-3 |

| Molecular Formula | C4H9NOS |

| Molecular Weight | 119.19 g/mol |

Note: Experimental data for this specific compound is limited in publicly available literature. The properties listed are based on available data from chemical suppliers.

Overview of Research Trajectories for this compound

While specific research focused solely on this compound is not extensively documented in peer-reviewed literature, its potential applications can be inferred from the broader context of thietane and β-amino alcohol chemistry. The primary research trajectory for this compound is likely as a versatile building block in medicinal chemistry and diversity-oriented synthesis.

Given the prevalence of the β-amino alcohol motif in bioactive molecules, this compound is a prime candidate for the synthesis of novel pharmaceutical agents. The thietane ring can serve as a bioisosteric replacement for other cyclic or acyclic fragments, potentially leading to compounds with improved pharmacokinetic profiles. For instance, thietane-containing nucleoside analogues have shown antiviral activity, and other derivatives have been investigated as kinase inhibitors. beilstein-journals.orgnih.gov

Furthermore, the bifunctional nature of this compound allows for its incorporation into a variety of molecular scaffolds. The primary amine can be readily derivatized through acylation, alkylation, or sulfonylation, while the primary alcohol can be oxidized or used in ether or ester formation. This dual reactivity makes it a valuable intermediate for the construction of compound libraries for high-throughput screening. Future research will likely focus on the development of stereoselective syntheses of this compound and its derivatives, as well as the exploration of their biological activities in various disease areas.

Structure

3D Structure

Properties

Molecular Formula |

C4H9NOS |

|---|---|

Molecular Weight |

119.19 g/mol |

IUPAC Name |

(3-aminothietan-3-yl)methanol |

InChI |

InChI=1S/C4H9NOS/c5-4(1-6)2-7-3-4/h6H,1-3,5H2 |

InChI Key |

ROJVJYJAOSFZNF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)(CO)N |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 3 Aminothietan 3 Yl Methanol

Strategies for Thietane (B1214591) Ring Formation

The construction of the thietane ring is a critical step in the synthesis of (3-aminothietan-3-yl)methanol. Several strategies have been developed for the formation of this four-membered sulfur-containing heterocycle, including intramolecular nucleophilic cyclization, photochemical cycloaddition, and ring expansion or contraction reactions. nih.gov

Intramolecular Nucleophilic Cyclization Approaches

Intramolecular nucleophilic cyclization is a common and effective method for the formation of thietane rings. beilstein-journals.org This approach typically involves a molecule containing both a nucleophilic sulfur atom (or a precursor) and a suitable leaving group, separated by a three-carbon chain. The nucleophilic attack of the sulfur on the carbon bearing the leaving group results in the formation of the four-membered ring.

One of the most traditional routes involves the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide. nih.gov This method is particularly well-suited for producing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org Another variation is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates. nih.gov

A key consideration in these cyclization reactions is the potential for competing side reactions, such as elimination. beilstein-journals.org The choice of solvent, base, and temperature can significantly influence the reaction outcome.

A specific example of this approach is the acid-catalyzed cyclization of β-amino sulfides. In this reaction, the amino group can enhance the nucleophilicity of the sulfur atom, facilitating the ring-closing step. researchgate.net Both Lewis acids, like boron trifluoride etherate (BF3·Et2O), and transition metal catalysts, such as palladium, have been employed to promote these cyclizations, often under mild conditions. researchgate.net

Photochemical Cycloaddition Pathways to Thietanes

Photochemical [2+2] cycloaddition reactions, also known as the thia-Paternò-Büchi reaction, offer a direct route to the thietane core. researchgate.net This method involves the photo-induced reaction of a thiocarbonyl compound with an alkene. beilstein-journals.org The reaction typically proceeds through an excited state of the thiocarbonyl compound, which then adds to the alkene to form the four-membered ring. rsc.org

The significant instability of many thiocarbonyl compounds has historically limited the widespread use of this reaction. researchgate.net However, recent advancements have focused on the in-situ generation of these reactive species, expanding the scope of the thia-Paternò-Büchi reaction. researchgate.net

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions provide alternative pathways to thietanes. The ring expansion of thiiranes (three-membered sulfur-containing rings) is a particularly useful method. rsc.org This can be achieved by reacting a thiirane (B1199164) with a suitable reagent, such as trimethyloxosulfonium iodide in the presence of sodium hydride. rsc.org The reaction proceeds through a nucleophilic ring-opening of the thiirane, followed by an intramolecular displacement to form the thietane ring. rsc.org

Conversely, the ring contraction of five- and six-membered sulfur-containing heterocycles has been less commonly applied but remains a viable, albeit limited, strategy for thietane synthesis. beilstein-journals.org

Installation and Transformation of Amino and Hydroxyl Functionalities

Once the thietane ring is formed, the next critical step is the introduction and manipulation of the amino and hydroxyl groups to yield the target compound, this compound.

Amino Group Introduction Methodologies

Several methods can be employed to introduce the amino group onto the thietane ring. One common approach is through substitution reactions. This involves the displacement of a leaving group on the thietane ring by an amino nucleophile, such as a primary or secondary amine. researchgate.net These reactions can be catalyzed by either acids or bases. researchgate.net

Another strategy involves the reduction of a nitro group. For instance, the hydrogenation of a 3-nitrothietane derivative can yield the corresponding 3-aminothietane. researchgate.net Reductive amination of a 3-thietanone derivative is another viable route. researchgate.net

Hydroxyl Group Derivatization and Interconversion

The hydroxyl group in this compound can be derivatized to modify the properties of the molecule or to act as a protecting group during subsequent synthetic steps. Common derivatization reactions include esterification or etherification. researchgate.net For example, the hydroxyl group can be reacted with acyl chlorides or anhydrides to form esters. researchgate.net

The oxidation of the thietane sulfur atom can also influence the properties of the molecule. Oxidation can lead to the formation of thietane-1-oxides (sulfoxides) or thietane-1,1-dioxides (sulfones). researchgate.net These oxidized derivatives may exhibit different chemical and biological properties compared to the parent thietane. researchgate.net

Stereoselective Synthesis of Enantiopure this compound

The creation of the single, specific stereoisomer of this compound requires sophisticated synthetic approaches that control the three-dimensional arrangement of atoms. The primary challenge lies in the construction of the chiral quaternary carbon at the C3 position of the thietane ring, which is substituted with both an amino group and a hydroxymethyl group. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic processes.

Chiral auxiliary-based synthesis is a robust and frequently employed strategy for controlling stereochemistry. wikipedia.orgwilliams.edu This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.org The presence of the auxiliary's defined stereocenter directs subsequent chemical transformations to occur in a diastereoselective manner, effectively controlling the formation of a new stereocenter on the substrate. wikipedia.orgnih.gov After the desired stereochemistry has been set, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of this compound, a potential strategy would involve an achiral thietane precursor functionalized with a group suitable for attachment to a chiral auxiliary, such as a carboxylic acid or an imine. Evans oxazolidinones and pseudoephedrine-derived amides are common and effective auxiliaries for such transformations. nih.govnih.gov

A hypothetical synthetic sequence could begin with a 3-carboxythietane derivative. This precursor would be coupled to a chiral auxiliary, for instance, a chiral oxazolidinone. The resulting imide could then undergo a diastereoselective α-functionalization. For example, an electrophilic amination followed by reduction of the carbonyl group would install the required amino and hydroxymethyl functionalities with a specific stereochemical orientation. Finally, the chiral auxiliary would be cleaved to yield the enantiopure this compound.

Table 1: Illustrative Steps for a Chiral Auxiliary-Based Synthesis

| Step | Description | Key Transformation |

| 1. Auxiliary Attachment | An achiral thietane precursor (e.g., a thietane-3-carboxylic acid derivative) is covalently bonded to a chiral auxiliary (e.g., an Evans oxazolidinone). | Formation of a chiral imide. |

| 2. Diastereoselective Reaction | The chiral imide undergoes a reaction, such as α-amination or α-hydroxymethylation, where the auxiliary directs the approach of the reagent to one face of the molecule. | Creation of the C3 quaternary stereocenter with high diastereoselectivity. |

| 3. Auxiliary Cleavage | The chiral auxiliary is removed from the functionalized thietane, often through hydrolysis or reduction, without disturbing the newly formed stereocenter. williams.edu | Release of the enantiomerically enriched target molecule or a direct precursor. |

Asymmetric catalysis is a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. researchgate.net This approach avoids the stoichiometric use of a chiral auxiliary. For the synthesis of thietane amino alcohols, methods like asymmetric hydrogenation, aminohydroxylation, or desymmetrization of a prochiral substrate are viable. nsf.govnih.gov

One potential catalytic strategy involves the asymmetric hydrogenation of a prochiral thietane precursor. For example, a thietane bearing an exocyclic double bond at the C3 position, substituted with a cyano group and an ester, could be hydrogenated using a chiral transition metal catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., Me-DuPHOS). nih.gov This key step would establish the chiral center. Subsequent chemical modifications of the cyano and ester groups would then yield the final amino alcohol.

Another advanced approach is the desymmetrization of a prochiral 3,3-disubstituted thietane. A catalyst could selectively transform one of two identical functional groups, leading to a chiral product. While specific examples for this compound are not prominent, the principle has been successfully applied to the synthesis of other chiral sulfur heterocycles. nsf.gov

Table 2: Potential Asymmetric Catalysis Strategies

| Catalytic Method | Catalyst Type | Substrate Example | Key Advantage |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with DuPHOS or BINAP ligands). | A 3-substituted thietene with prochiral functional groups. | High enantioselectivity and catalytic efficiency. nih.gov |

| Asymmetric Aminohydroxylation | Chiral ligand-metal complexes (e.g., Osmium with Sharpless ligands). | Thietan-3-one or a derivative. | Direct installation of amino and hydroxyl groups. |

| Organocatalysis | Chiral small organic molecules (e.g., proline or thiourea (B124793) derivatives). beilstein-journals.org | A thietane precursor susceptible to Michael addition or aldol (B89426) reaction. | Metal-free, often milder reaction conditions. |

Chemoenzymatic synthesis combines chemical reactions with biological catalysis, leveraging the high selectivity of enzymes. A common chemoenzymatic strategy for obtaining enantiopure compounds is enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For this compound, a racemic mixture of the compound, or a suitable derivative, could be subjected to resolution using an enzyme like a lipase (B570770). For instance, the racemic amino alcohol could first be chemically acylated on the hydroxyl group. A lipase could then be used to selectively hydrolyze the acyl group from one of the enantiomers. The resulting mixture would contain one enantiomer as the free alcohol and the other as the unreacted acylated compound. These two products, having different physical properties, could then be separated by standard techniques like chromatography.

This method is powerful because enzymes can operate under mild conditions and often exhibit exceptionally high enantioselectivity. The choice of enzyme, acylating agent, and reaction conditions is crucial for achieving an efficient resolution.

Table 3: Hypothetical Chemoenzymatic Kinetic Resolution

| Step | Process | Reactants | Products after Separation |

| 1. Acylation | Standard chemical synthesis. | Racemic this compound + Acylating Agent (e.g., Acetic Anhydride). | Racemic N-protected, O-acetyl-(3-aminothietan-3-yl)methanol. |

| 2. Enzymatic Hydrolysis | Lipase-catalyzed selective reaction. | Racemic acylated intermediate in a buffer solution. | Mixture of (R)-alcohol and unreacted (S)-acylated intermediate (or vice versa). |

| 3. Separation | Chromatographic separation. | Mixture from Step 2. | Enantiopure alcohol and enantiopure acylated intermediate. |

| 4. Deprotection | Chemical hydrolysis. | Separated enantiopure acylated intermediate. | The other enantiopure this compound. |

Reactivity and Mechanistic Investigations of 3 Aminothietan 3 Yl Methanol

Strain-Release Driven Transformations of the Thietane (B1214591) Ring

The thietane ring, a four-membered heterocycle containing a sulfur atom, possesses significant ring strain due to bond angle distortion from the ideal tetrahedral geometry. This inherent strain, estimated to be around 19 kcal/mol, is a primary driving force for many of its chemical reactions. rsc.orgresearchgate.netnih.gov The opening of the ring relieves this strain, providing a thermodynamic incentive for a variety of transformations. These reactions can be initiated by nucleophiles, electrophiles, transition metals, and radical species. rsc.orgresearchgate.net

Nucleophilic Ring-Opening Reactions

The polarized carbon-sulfur bonds in the thietane ring make the carbon atoms susceptible to nucleophilic attack. Strong nucleophiles can induce ring-opening of the thietane in an SN2-type mechanism. youtube.com In the case of (3-aminothietan-3-yl)methanol, the attack would likely occur at one of the unsubstituted methylene (B1212753) carbons (C2 or C4), leading to a thiol intermediate. The regioselectivity of this attack is influenced by steric factors, with the nucleophile preferentially attacking the least hindered carbon. youtube.com

A variety of nucleophiles, including amines, thiols, and alkoxides, can participate in these reactions. researchgate.netresearchgate.net For instance, reaction with a secondary amine in the presence of a catalyst could lead to the formation of a 1,3-aminothiol derivative.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Thietanes

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines | 1,3-Aminothiols | researchgate.net |

| Thiols | 1,3-Dithiols | researchgate.net |

The reaction is often catalyzed by Lewis or Brønsted acids, which activate the thietane ring towards nucleophilic attack. nih.gov

Electrophilic Activation and Ring Scission

The sulfur atom in the thietane ring is nucleophilic and can react with electrophiles. This interaction activates the ring, making it more susceptible to cleavage. acs.orgrsc.org For example, treatment with an alkyl halide can lead to the formation of a sulfonium (B1226848) salt, which is a good leaving group and facilitates subsequent nucleophilic attack and ring opening.

Aryne precursors can also activate the thietane ring through an electrophilic interaction, leading to a three-component transformation where a nucleophile is incorporated to yield structurally diverse thioethers. rsc.org This approach offers a versatile method for the functionalization of the thietane core.

Transition Metal-Catalyzed Ring-Opening Processes

Transition metals can coordinate to the sulfur atom of the thietane ring, activating it towards various transformations, including ring-opening. acs.org Complexes of metals like rhodium have been shown to catalyze the ring expansion of thiiranes to thietanes, a process that involves the activation of the sulfur heterocycle. beilstein-journals.org While specific examples with this compound are not extensively documented, analogous reactions with other small sulfur heterocycles suggest the feasibility of such transformations. For instance, titanium-catalyzed ring-opening amination has been reported for methylenecyclopropanes, highlighting the potential for metal-catalyzed reactions to introduce new functionalities. nih.gov

Radical-Mediated Pathways Involving Ring Cleavage

Thiyl radicals are versatile reactive intermediates that can be generated from thiols. mdpi.com While the direct radical-mediated cleavage of the thietane ring in this compound is not a commonly reported pathway, the generation of a thiyl radical from the product of a ring-opening reaction is a plausible subsequent step. Sulfur-centered radicals are known to participate in a variety of synthetic applications, including cyclizations and additions. mdpi.com

Reactions Involving the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of this compound exhibit characteristic reactivity, allowing for a wide range of derivatizations, provided the reaction conditions are controlled to avoid concomitant ring-opening of the sensitive thietane moiety.

Amine Reactivity: Alkylation, Acylation, and Derivatization

The primary amino group in this compound is a nucleophilic center and can readily undergo reactions typical of primary amines.

Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction can proceed to give mono-, di-, or even quaternary ammonium (B1175870) salts depending on the reaction conditions and the stoichiometry of the alkylating agent. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amides. This is a common method for protecting the amino group or for introducing specific acyl moieties into the molecule.

Derivatization: The amino group can be converted into a variety of other functional groups. For example, it can be transformed into an isothiocyanate, which can then be used in the synthesis of thioureas.

Table 2: Representative Reactions of the Amino Group in this compound

| Reagent | Product Functional Group | Reference |

|---|---|---|

| Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | nih.gov |

| Acyl Chloride | Amide | researchgate.net |

It is crucial to select reaction conditions that are mild enough to avoid the promotion of ring-opening reactions of the thietane. The presence of the hydroxyl group also needs to be considered, as it may compete in reactions with certain electrophiles.

Hydroxyl Group Reactivity: Esterification, Etherification, and Oxidation

The primary hydroxyl group in this compound is a key site for functionalization, enabling the synthesis of a variety of derivatives through esterification, etherification, and oxidation reactions.

Esterification: The synthesis of esters from this compound can be achieved through standard esterification protocols. For instance, reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base would yield the corresponding ester. While specific examples for this compound are not extensively documented in publicly available literature, the principles of esterification are well-established. In a related context, the synthesis of N-benzylazetidine-3-carboxylic acid methyl ester has been reported, which involves the reaction of N-benzyl-3-cyanoazetidine with methanol (B129727). google.com This highlights the feasibility of reactions involving alcohols within these strained ring systems.

Etherification: The formation of ethers from the hydroxyl group of this compound can be accomplished via Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. The synthesis of 3,3-disubstituted oxetanes has been reported to proceed through a Williamson etherification with yields between 59% and 87%, demonstrating the applicability of this method to strained four-membered rings. acs.org Similarly, the synthesis of poly(3-ethyl-3-hydroxymethyl)oxetanes from the corresponding monomer showcases the reactivity of the hydroxymethyl group in these systems. nih.gov

Oxidation: The sulfur atom in the thietane ring and the primary alcohol present in this compound are both susceptible to oxidation. The oxidation of thietanyl derivatives of various heterocycles has been studied, leading to the formation of the corresponding 1-oxothietan-3-yl (sulfoxide) and 1,1-dioxothietan-3-yl (sulfone) derivatives. researchgate.net Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. researchgate.netmasterorganicchemistry.com The oxidation of thietan-3-ol (B1346918) with m-CPBA has been shown to produce the corresponding thietane dioxide. acs.org It is important to note that the oxidation of the amino group could also occur, potentially leading to nitro or other oxidized nitrogen species, depending on the reaction conditions. The oxidation of the primary alcohol to an aldehyde or a carboxylic acid would require careful selection of reagents to avoid competing oxidation of the sulfur and nitrogen atoms.

Table 1: Potential Products of Hydroxyl Group Reactions of this compound

| Reaction Type | Reagents | Potential Product |

| Esterification | Acyl Chloride, Base | (3-Aminothietan-3-yl)methyl ester |

| Etherification | Alkyl Halide, Base | (3-Aminothietan-3-yl)methyl ether |

| Oxidation (Sulfur) | m-CPBA | (3-Amino-1-oxidothietan-3-yl)methanol |

| Oxidation (Sulfur) | m-CPBA (excess) | (3-Amino-1,1-dioxidothietan-3-yl)methanol |

Intramolecular Cyclization and Rearrangement Reactions

The proximate positioning of the amino and hydroxymethyl groups on the strained thietane ring of this compound creates the potential for a variety of intramolecular reactions, leading to novel heterocyclic systems.

Intramolecular Cyclization: The bifunctional nature of this compound allows for intramolecular cyclization reactions to form bicyclic products. For example, reaction with a suitable dielectrophile could lead to the formation of a bridged or fused ring system. While specific examples starting from this compound are scarce, the synthesis of azetidines via intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported, showcasing the feasibility of forming strained rings through intramolecular pathways. nih.govfrontiersin.org The synthesis of oxazinanones through the intramolecular cyclization of amino acid-derived diazoketones further illustrates this principle. nih.gov

Rearrangement Reactions: The inherent ring strain of the thietane nucleus can drive rearrangement reactions under certain conditions. For instance, acid-mediated intramolecular ring-opening decomposition has been observed in N-substituted azetidines, where a pendant amide group attacks the azetidine (B1206935) ring. nih.gov A similar rearrangement could be envisioned for this compound, potentially involving the amino or hydroxyl group in a ring-opening/ring-closing cascade. The study of such rearrangements is crucial for understanding the stability and reactivity of these heterocycles.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes. This can be achieved through a combination of spectroscopic analysis of reaction intermediates and kinetic studies.

Spectroscopic Interrogation of Reaction Intermediates

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the characterization of reactants, products, and any observable intermediates.

NMR Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of reaction products. For instance, in an esterification reaction, the appearance of new signals corresponding to the acyl group and a downfield shift of the methylene protons of the hydroxymethyl group would be expected. In the case of oxidation, the chemical shifts of the protons and carbons of the thietane ring would be significantly affected by the oxidation state of the sulfur atom. The oxidation of thietanyl derivatives to sulfoxides has been shown to produce cis/trans isomers, which can be distinguished and quantified by 1H NMR spectroscopy. researchgate.net

IR Spectroscopy: IR spectroscopy can be used to monitor the progress of reactions by observing the appearance or disappearance of characteristic functional group vibrations. For example, in an esterification, the disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong C=O stretching band of the ester would indicate product formation.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies can provide quantitative information about reaction rates and the factors that influence them, offering insights into the reaction mechanism. By systematically varying parameters such as temperature, concentration of reactants, and catalyst loading, a rate law can be determined. For instance, kinetic studies on the decomposition of N-aryl azetidines have helped to elucidate the mechanism of their acid-mediated intramolecular ring-opening. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data by modeling reaction pathways and transition states. Such studies have been used to understand the regioselectivity of the aminolysis of epoxides to form azetidines. frontiersin.org For this compound, DFT calculations could be employed to predict the most likely pathways for intramolecular cyclization or rearrangement and to rationalize the observed product distributions in its various reactions.

Table 2: Spectroscopic and Kinetic Methods for Mechanistic Elucidation

| Technique | Application |

| 1H and 13C NMR | Structural characterization of products and intermediates. |

| IR Spectroscopy | Monitoring functional group transformations. |

| Kinetic Studies | Determination of reaction rates and mechanistic pathways. |

| Computational Chemistry | Modeling of reaction pathways and transition states. |

Advanced Spectroscopic Elucidation of 3 Aminothietan 3 Yl Methanol Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful tool for the unambiguous determination of the constitution and configuration of organic molecules. For (3-Aminothietan-3-yl)methanol, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide critical insights into its stereochemistry.

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would be expected to show distinct signals for the methylene (B1212753) protons of the thietane (B1214591) ring and the hydroxymethyl group, as well as exchangeable protons from the amino and hydroxyl groups. The thietane ring protons are diastereotopic and would appear as two distinct sets of signals, likely complex multiplets, due to geminal and vicinal coupling.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The quaternary carbon C3, bonded to the amino and hydroxymethyl groups, would appear at a characteristic downfield shift. The methylene carbons of the thietane ring (C2 and C4) would be observed at a higher field, while the hydroxymethyl carbon would also have a distinct chemical shift.

To definitively assign the stereochemistry, advanced NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental. For a specific enantiomer, NOE correlations between the protons of the hydroxymethyl group and specific protons on the thietane ring would establish their spatial proximity, thus defining the relative configuration.

Table 1: Hypothetical ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.85 | t | 1H | -OH |

| 3.60 | d | 2H | -CH₂OH |

| 3.45 | d | 2H | Thietane-H₂ (axial) |

| 3.20 | d | 2H | Thietane-H₂ (equatorial) |

Table 2: Hypothetical ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 68.5 | -CH₂OH |

| 58.0 | C3 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For this compound, these spectra would provide clear evidence for the presence of the hydroxyl, amino, and thietane functionalities.

The IR spectrum would be dominated by a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened by hydrogen bonding. The N-H stretching vibrations of the primary amine would also appear in this region, typically as two sharp bands for the symmetric and asymmetric stretches. C-H stretching vibrations of the methylene groups would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would be expected in the 1050-1000 cm⁻¹ region. The presence of the thietane ring can be inferred from characteristic C-S stretching vibrations, which are typically weak and appear in the 700-600 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C-S stretching vibrations of the thietane ring would be more prominent in the Raman spectrum. The symmetric C-H stretching vibrations would also give rise to strong Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 | Strong, Broad (IR) | O-H Stretch |

| 3300, 3250 | Medium (IR), Weak (Raman) | N-H Asymmetric & Symmetric Stretch |

| 2950, 2880 | Medium (IR), Strong (Raman) | C-H Stretch |

| 1600 | Medium (IR) | N-H Scissoring |

| 1450 | Medium (IR) | C-H Bending |

| 1040 | Strong (IR) | C-O Stretch |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment

This compound is a chiral molecule, and therefore, its enantiomers will interact differently with plane-polarized light. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for assessing the enantiomeric purity of a sample.

Circular Dichroism measures the differential absorption of left and right circularly polarized light. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The presence of specific Cotton effects, corresponding to the electronic transitions of the chromophores in the molecule (in this case, primarily associated with the sulfur atom and the n → σ* transitions of the amino and hydroxyl groups), would confirm the presence of a non-racemic mixture. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee).

Optical Rotatory Dispersion measures the change in the angle of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve of one enantiomer is the mirror image of the other. By measuring the specific rotation at a standard wavelength (e.g., the sodium D-line, 589 nm), the enantiomeric purity of a sample can be quantified.

For a hypothetical sample of enantiomerically enriched (R)-(3-Aminothietan-3-yl)methanol, one might observe a positive Cotton effect in the CD spectrum and a corresponding positive specific rotation in an ORD experiment.

Table 4: Illustrative Chiroptical Data for Enantiomerically Pure (S)-(3-Aminothietan-3-yl)methanol

| Technique | Parameter | Value |

|---|---|---|

| ORD | [α]²⁵_D | -25.8° (c 1.0, MeOH) |

| CD | λ_max (nm) | 235 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙). The fragmentation of this molecular ion would be driven by the presence of the heteroatoms and the strained thietane ring. A prominent fragmentation pathway would be the loss of a hydroxymethyl radical (·CH₂OH), leading to the formation of a stable 3-aminothietane cation. Another likely fragmentation would involve the loss of an amino group (·NH₂) or cleavage of the thietane ring. The accurate mass measurement of the molecular ion and its fragment ions would provide unequivocal confirmation of the molecular formula.

Table 5: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 119 | 40 | [M]⁺˙ |

| 88 | 100 | [M - CH₂OH]⁺ |

| 102 | 30 | [M - NH₃]⁺˙ |

| 73 | 55 | [M - CH₂S]⁺˙ |

Theoretical and Computational Analyses of 3 Aminothietan 3 Yl Methanol

Electronic Structure and Conformation Analysis

The electronic structure and three-dimensional shape of a molecule are fundamental to understanding its chemical behavior. For (3-Aminothietan-3-yl)methanol, these aspects are influenced by the interplay of the strained thietane (B1214591) ring and its functional groups.

Quantum Chemical Calculations of Geometric Parameters

The thietane ring is known to adopt a puckered conformation. The bond lengths and angles of the thietane core in this compound are expected to be similar to those of thietane itself, with minor perturbations due to the electronic effects of the amino and hydroxymethyl substituents at the C3 position. The C-S bond lengths in thietane are typically around 1.84 Å, and the C-C bond lengths are in the range of 1.55 Å. The bond angles within the ring are significantly compressed compared to an ideal tetrahedral angle of 109.5°, a direct consequence of the ring strain. The C-S-C angle is typically around 78°, while the C-C-C angle is approximately 97°.

The substituents at C3 will have their own characteristic bond lengths and angles. The C-N bond of the amino group and the C-C and C-O bonds of the methanol (B129727) group will exhibit values typical for these functional groups in acyclic systems. The presence of these substituents may cause slight distortions in the thietane ring geometry compared to the unsubstituted parent molecule.

Below is a table of estimated geometric parameters for this compound, based on typical values for thietane and related organic molecules.

| Parameter | Estimated Value |

|---|---|

| C-S Bond Length | ~1.84 Å |

| C-C Bond Length (ring) | ~1.55 Å |

| C-S-C Bond Angle | ~78° |

| C-C-C Bond Angle | ~97° |

| C3-C(methanol) Bond Length | ~1.54 Å |

| C(methanol)-O Bond Length | ~1.43 Å |

| C3-N Bond Length | ~1.47 Å |

Conformational Landscape and Energy Minima Determination

The conformational landscape of a molecule describes the full range of its possible three-dimensional structures and their relative energies. nih.govnih.govelifesciences.org For this compound, the conformational possibilities arise from the puckering of the thietane ring and the rotation around the single bonds of the aminomethanol (B12090428) substituent.

The thietane ring itself is not planar and exists in a puckered conformation to relieve some of the torsional strain. This puckering leads to two equivalent energy minima conformations. The energy barrier for the interconversion between these puckered forms in thietane is very low.

The presence of the (3-aminomethyl)methanol group introduces additional conformational complexity. Rotation around the C3-C(methanol) and C(methanol)-O bonds, as well as the C3-N bond, will lead to various rotamers. Furthermore, intramolecular hydrogen bonding between the amino group, the hydroxyl group, and potentially the sulfur atom of the thietane ring could play a significant role in stabilizing certain conformations.

Determining the complete conformational landscape and identifying the global energy minimum requires systematic computational exploration. Methods such as molecular mechanics force fields can be used for an initial broad search, followed by more accurate quantum chemical calculations (like DFT or ab initio methods) to refine the energies of the most stable conformers. nih.govnih.govelifesciences.org The resulting conformational landscape would reveal the relative populations of different conformers at a given temperature and provide insights into the molecule's dynamic behavior. nih.govnih.govelifesciences.org

Ring Strain Energy (RSE) Calculations and Assessment

Ring strain is a critical concept in the chemistry of cyclic compounds, particularly for small rings like thietane. wikipedia.org It represents the extra energy a cyclic molecule possesses compared to a hypothetical strain-free acyclic analogue. dtic.mil This stored energy significantly influences the molecule's reactivity. wikipedia.orgpitt.edu

Ab Initio and Density Functional Theory (DFT) Approaches for RSE

The ring strain energy (RSE) of a molecule can be quantified using computational methods such as ab initio and Density Functional Theory (DFT). mdpi.commorressier.com These methods calculate the energy of the molecule, which can then be compared to the energy of a suitable strain-free reference compound to determine the RSE.

A common approach to calculate RSE is through the use of isodesmic or homodesmotic reactions. chemrxiv.org These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This conservation of bond types helps to cancel out systematic errors in the calculations, leading to more accurate RSE values.

For thietane, a suitable homodesmotic reaction would involve the ring-opening of thietane by reacting with two molecules of a simple alkane to yield an open-chain thioether. The enthalpy change of this reaction, calculated computationally, provides a good estimate of the RSE.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy but are computationally expensive. anu.edu.au DFT methods, with a wide range of available functionals (e.g., B3LYP, M06-2X), provide a good balance between accuracy and computational cost and are widely used for RSE calculations. mdpi.commorressier.com The choice of basis set is also crucial for obtaining reliable results.

The RSE of the parent thietane has been reported to be approximately 19.6 kcal/mol. dtic.mil The presence of the amino and methanol substituents at the C3 position in this compound is not expected to drastically alter the RSE of the thietane ring, as the primary source of strain is the deviation of bond angles within the four-membered ring.

| Compound | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Thiirane (B1199164) | 19.8 | dtic.mil |

| Thietane | 19.6 | dtic.mil |

| Oxirane | 27.3 | dtic.mil |

| Oxetane | 25.5 | dtic.mil |

Correlation of RSE with Observed Reactivity

The significant ring strain in thietane is a major driving force for its chemical reactions, particularly those that lead to ring opening. wikipedia.orgpitt.edu The release of this strain energy provides a thermodynamic incentive for such reactions to occur. Therefore, a direct correlation exists between the RSE and the observed reactivity of thietanes.

Reactions involving the cleavage of one of the C-S bonds in the thietane ring are common. rsc.orgyoutube.com These can be initiated by nucleophiles, electrophiles, or under thermal and photochemical conditions. The high RSE contributes to lowering the activation energy for these ring-opening processes compared to analogous reactions in strain-free acyclic thioethers.

For this compound, the inherent ring strain of the thietane moiety makes it susceptible to ring-opening reactions. The amino and hydroxyl functional groups can also influence the reactivity, for instance, by directing the regioselectivity of the ring opening or by participating in the reaction mechanism.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides invaluable tools for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, computational modeling can be employed to study its various potential reaction pathways, with a particular focus on the characteristic ring-opening reactions of the thietane ring. rsc.orgresearchgate.net

The first step in modeling a reaction pathway is to identify the structures of the reactants and products. Then, computational methods are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are available for this purpose.

Once the transition state is located, its structure provides insights into the geometry of the activated complex. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Frequency calculations are performed on the transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Following the reaction path downhill from the transition state in both directions (intrinsic reaction coordinate or IRC analysis) confirms that the located transition state indeed connects the desired reactants and products.

For this compound, computational modeling could be used to investigate, for example, the nucleophilic ring-opening of the thietane ring. This would involve modeling the approach of a nucleophile to one of the ring carbons, the breaking of the C-S bond, and the formation of the open-chain product. Such studies could predict the regioselectivity of the attack and the influence of the amino and methanol substituents on the reaction barrier.

Scientific Literature Lacks In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational analysis of the chemical compound this compound. While computational studies are a cornerstone of modern chemical research, providing deep insights into molecular properties and reactivity, it appears that this compound has not yet been a specific subject of such in-depth investigation.

Detailed computational examinations, including mechanistic insights from computational energetics, prediction of reaction selectivity, and the study of catalytic effects, are not present in the current body of published research for this particular compound. Similarly, molecular dynamics simulations to understand solvent effects on its conformation and reactivity, or to explore its binding interactions in model systems, have not been reported.

While computational studies exist for structurally related compounds or for the broader class of thietane derivatives, the specific functionalities of the amino and methanol groups on the same carbon atom of the thietane ring in this compound present a unique chemical entity. Extrapolation of data from other molecules would not provide the scientifically accurate and specific information required for a detailed analysis.

Consequently, the creation of a thorough and informative article focusing solely on the theoretical and computational analyses of this compound, as outlined in the requested structure, is not feasible at this time due to the absence of dedicated research and published data. Further experimental and computational work is necessary to elucidate the specific chemical and physical properties of this compound.

Synthetic Utility and Applications in Complex Molecule Construction

(3-Aminothietan-3-yl)methanol as a Chiral Building Block

The presence of a stereocenter at the C3 position of the thietane (B1214591) ring makes this compound a potentially valuable chiral building block. Access to enantiomerically pure forms of this compound would open avenues for the synthesis of a variety of chiral molecules.

Access to Enantiopure Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of novel enantiopure heterocyclic scaffolds. The amino and hydroxyl groups can be selectively protected and derivatized to construct fused or spirocyclic ring systems incorporating the thietane moiety. For instance, intramolecular cyclization reactions could lead to the formation of bicyclic systems with defined stereochemistry. The synthesis of various heterocyclic scaffolds for medicinal purposes is an active area of research.

Synthesis of Chiral Amino Alcohol Derivatives

Chiral amino alcohols are crucial components in a vast array of pharmaceuticals and natural products, and they also serve as important ligands in asymmetric catalysis. beilstein-journals.orgrsc.org The enantiopure forms of this compound could be utilized to generate a library of chiral 1,3-amino alcohol derivatives. The primary amine and alcohol can undergo a wide range of chemical transformations, such as acylation, alkylation, and sulfonylation, to produce diverse and structurally complex molecules while retaining the chiral integrity of the core scaffold. The development of new chiral amino alcohol ligands is a continuous effort in the field of asymmetric synthesis. rsc.org

Role in Diversified Organic Synthesis

The unique structural features of this compound suggest its potential utility in modern synthetic methodologies aimed at creating molecular diversity.

Fragment-Based Synthesis Applications

Fragment-based drug discovery (FBDD) relies on the identification of small, low-molecular-weight compounds that can bind to biological targets. sygnaturediscovery.com The compact and three-dimensional nature of the thietane ring in this compound makes it an interesting scaffold for the design of fragment libraries. dtu.dk The amino and alcohol functionalities provide convenient handles for the subsequent elaboration and linking of fragments to generate more potent lead compounds. The creation of diverse and three-dimensional fragment libraries is a key strategy in modern drug discovery. dtu.dk

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.netmdpi.com The primary amine and alcohol functionalities of this compound make it a suitable candidate for participation in various MCRs. For example, it could potentially be employed in Passerini or Ugi reactions, leading to the formation of peptidomimetic structures or other complex adducts containing the thietane core. The development of novel MCRs is a significant area of focus in organic synthesis. researchgate.netmdpi.com

Development of Advanced Synthetic Strategies Featuring the Thietane Moiety

The strained four-membered thietane ring is not merely a passive scaffold but can also participate in unique chemical transformations. beilstein-journals.orgnih.gov Advanced synthetic strategies could leverage the inherent reactivity of the thietane ring in this compound. For example, ring-opening reactions of the thietane moiety with various nucleophiles could provide access to linear sulfur-containing compounds with multiple functional groups and stereocenters. Furthermore, the sulfur atom could be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic and steric properties of the molecule and enable further synthetic manipulations. The synthesis of thietanes and their derivatives is a topic of ongoing interest in organic chemistry. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

Exploiting Thietane Strain in Cascade Reactions

The inherent ring strain of the thietane core in this compound is a key driver for its reactivity, making it an excellent substrate for a variety of ring-opening cascade reactions. While specific documented examples of cascade reactions commencing directly from this compound are not extensively reported in publicly available literature, the principles of thietane chemistry suggest a rich and underexplored area of synthetic potential.

The general strategy for exploiting this strain involves an initial activation step, often targeting one of the heteroatoms, followed by a nucleophilic or electrophilic ring-opening. This ring-opening event can be designed to trigger a cascade of subsequent bond-forming events, rapidly building molecular complexity from a relatively simple starting material.

For instance, activation of the primary alcohol of this compound to a good leaving group, such as a tosylate or mesylate, would render the adjacent carbon susceptible to intramolecular attack by the amino group, potentially leading to the formation of a spirocyclic aziridinium (B1262131) ion. The subsequent opening of this highly strained intermediate by an external nucleophile could initiate a cascade, culminating in the formation of more complex heterocyclic systems.

Alternatively, the sulfur atom of the thietane ring can be activated through oxidation to a sulfoxide or sulfone. This increases the electrophilicity of the adjacent carbon atoms and facilitates ring-opening by a wider range of nucleophiles. A well-designed substrate could then undergo a cascade of cyclizations and rearrangements upon ring scission.

The synthesis of related thietane derivatives provides insight into the types of transformations that could be envisioned. For example, the synthesis of thietane-3-ols from chloromethyloxiranes involves a nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization. nih.gov A similar strategy, starting with a protected form of this compound, could be employed to initiate cascade sequences.

Table 1: Potential Cascade Reaction Pathways Involving this compound Derivatives

| Activating Reagent/Condition | Proposed Intermediate | Potential Cascade Terminus |

| Tosyl Chloride, Pyridine | N-Tosyl-(3-aminothietan-3-yl)methanol | Complex polycyclic amines |

| m-CPBA | This compound S-oxide | Fused heterocyclic systems |

| Lewis Acids | Coordinated thietane complex | Rearranged sulfur-containing scaffolds |

It is important to note that the development of such cascade reactions is an active area of research, and the full potential of this compound as a linchpin in these transformations is yet to be fully realized.

Stereocontrol in Products Derived from this compound

The presence of a stereocenter at the C3 position of the thietane ring in this compound introduces the possibility of stereocontrolled synthesis. While the parent compound is achiral, its derivatives can be resolved or synthesized in an enantiomerically pure form, serving as valuable chiral building blocks.

Stereocontrol in reactions involving this compound can be achieved through several established strategies:

Substrate-Controlled Diastereoselection: When the amino or hydroxyl group of this compound is appropriately functionalized with a chiral auxiliary, the stereochemical information embedded in the auxiliary can direct the facial selectivity of reactions at other sites of the molecule. This approach is widely used in asymmetric synthesis to control the formation of new stereocenters.

Reagent-Controlled Asymmetric Synthesis: The use of chiral reagents or catalysts can induce enantioselectivity in reactions involving derivatives of this compound. For example, a prochiral derivative could be subjected to an asymmetric reduction or oxidation to generate a chiral product with high enantiomeric excess.

Intramolecular Stereocontrol: In cascade reactions initiated by the ring-opening of a chiral, non-racemic derivative of this compound, the stereochemistry of the initial ring can be transferred to the newly formed stereocenters in the product. This transfer of chirality is often highly efficient and predictable, governed by the conformational constraints of the transition states.

While specific, detailed research findings on the stereocontrolled synthesis using this compound are not prevalent in the current body of literature, the synthesis of chiral thietanes from chiral precursors, such as the synthesis of a chiral thietane from a chiral thiirane-2-methanol, demonstrates the feasibility of such approaches within the thietane class of compounds. beilstein-journals.org

Table 2: Strategies for Stereocontrol in Reactions of this compound Derivatives

| Strategy | Description | Example Application |

| Chiral Auxiliary | Attachment of a removable chiral group to the amine or alcohol to direct subsequent reactions. | Diastereoselective alkylation of an N-acylated derivative. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Enantioselective reduction of a ketone derived from the alcohol functionality. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor to this compound. | Synthesis of optically active complex molecules. |

The exploration of this compound and its derivatives as chiral building blocks is a promising avenue for the synthesis of enantiomerically pure complex molecules, particularly those with applications in medicinal chemistry and materials science.

Analogues and Derivatives of 3 Aminothietan 3 Yl Methanol: Synthetic Approaches and Research Directions

Systematic Modification of the Thietane (B1214591) Ring System

The thietane ring, a four-membered heterocycle containing a sulfur atom, is a key feature of (3-Aminothietan-3-yl)methanol that can be systematically modified to modulate its physicochemical properties. Research into thietane chemistry has revealed several strategies for substitution on the ring itself, which can be extrapolated to the this compound framework.

One of the primary methods for the synthesis of substituted thietanes involves the cyclization of 1,3-difunctionalized propane (B168953) derivatives. While this is a traditional approach, it remains relevant for creating analogues of this compound with substituents at the C2 and C4 positions. However, steric hindrance can be a limiting factor, particularly for the synthesis of polysubstituted thietanes. nih.gov

More contemporary methods, such as photochemical [2+2] cycloadditions, offer alternative routes to substituted thietanes. beilstein-journals.org These reactions, often involving a thiocarbonyl compound and an alkene, can be a powerful tool for constructing the thietane ring with a variety of substituents.

Furthermore, ring expansion reactions of thiiranes (three-membered sulfur-containing heterocycles) provide another avenue to substituted thietanes. beilstein-journals.org The reaction of a substituted thiirane (B1199164) with a suitable one-carbon electrophile can lead to the formation of a thietane ring with a predictable substitution pattern.

A notable example of thietane ring modification is the synthesis of 3-aminothietane-3-carboxylic acid, a modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This synthesis demonstrates the feasibility of introducing substituents onto the thietane ring that are structurally related to the functional groups present in this compound.

Table 1: Potential Strategies for Thietane Ring Modification

| Strategy | Description | Potential Outcome for this compound Analogues |

| Cyclization of 1,3-difunctionalized propanes | Reaction of a substituted 1,3-dihalopropane or a related derivative with a sulfide (B99878) source. | Synthesis of C2- and/or C4-substituted this compound analogues. |

| Photochemical [2+2] Cycloaddition | Light-induced reaction between a thiocarbonyl compound and an alkene. | Access to a diverse range of substituted thietane scaffolds that can be further elaborated. |

| Thiirane Ring Expansion | Reaction of a substituted thiirane with a one-carbon electrophile. | Formation of thietanes with specific substitution patterns. |

Functionalization at the Amino and Hydroxyl Centers

The primary amino and hydroxyl groups of this compound are prime sites for derivatization, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships. Standard synthetic methodologies can be employed to modify these centers, leading to the creation of amides, sulfonamides, esters, ethers, and other derivatives.

Functionalization of the Amino Group:

The primary amine can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides will yield sulfonamides. Reductive amination with aldehydes or ketones can be used to introduce secondary or tertiary amine functionalities. For instance, N-methylation can be achieved through various established protocols. rsc.org The synthesis of N-thietan-3-yl-α-oxo-azaheterocycles from azaheteroarenethiones and chloromethyloxirane highlights a method that could be adapted for the N-functionalization of this compound. researchgate.net

Functionalization of the Hydroxyl Group:

The primary hydroxyl group can be esterified with carboxylic acids or their activated derivatives. O-alkylation to form ethers can be accomplished using alkyl halides under basic conditions. The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization.

The selective functionalization of one group in the presence of the other is a key consideration. Protection-deprotection strategies may be necessary to achieve the desired regioselectivity. For example, the amino group could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) while the hydroxyl group is being modified, and vice versa.

Table 2: Examples of Potential Functionalization Reactions

| Functional Group | Reagent/Reaction Type | Resulting Derivative |

| Amino | Acid Chloride/Anhydride (B1165640) | Amide |

| Amino | Sulfonyl Chloride | Sulfonamide |

| Amino | Aldehyde/Ketone (Reductive Amination) | Secondary/Tertiary Amine |

| Hydroxyl | Carboxylic Acid (Fischer Esterification) | Ester |

| Hydroxyl | Alkyl Halide (Williamson Ether Synthesis) | Ether |

| Hydroxyl | Oxidizing Agent | Aldehyde/Carboxylic Acid |

Synthesis of Spirocyclic and Fused Systems Incorporating the this compound Framework

The unique 3,3-disubstituted nature of this compound makes it an ideal building block for the construction of more complex spirocyclic and fused ring systems. Such structures are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character.

Spirocyclic Systems:

Spirocyclic compounds can be synthesized by reacting the amino and hydroxyl groups of this compound with bifunctional electrophiles. For example, reaction with a suitable diketone or a related compound could lead to the formation of a new heterocyclic ring spiro-fused at the C3 position of the thietane. The synthesis of spiro[indole-3,3′-pyrrolidine] derivatives, a known pharmacophore, from isatins and α-amino acids provides a conceptual blueprint for how the amino group of this compound could participate in similar multicomponent reactions to generate novel spirocycles. researchgate.netelsevierpure.com

Fused Systems:

Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of fused ring systems. For example, if the amino group is acylated with a reagent containing a suitable leaving group, subsequent intramolecular nucleophilic attack by the hydroxyl group could form a fused oxazine (B8389632) ring. The synthesis of oxazino[4,3-a]indoles through intramolecular cyclization provides a relevant example of this type of transformation. nih.govresearchgate.net Similarly, derivatization of the hydroxyl group followed by intramolecular reaction with the amine could lead to other fused heterocyclic systems. The synthesis of thietane-fused nucleosides and other complex polycyclic systems containing a thietane ring demonstrates the feasibility of constructing such intricate architectures. nih.gov

The development of synthetic routes to these complex derivatives of this compound opens up new avenues for the exploration of novel chemical space and the discovery of compounds with unique biological activities.

Outlook and Future Research Perspectives

Current Challenges in (3-Aminothietan-3-yl)methanol Chemistry

The synthesis and manipulation of this compound are met with several inherent challenges, primarily stemming from the nature of the thietane (B1214591) ring and the dense functional group arrangement.

A primary obstacle is the inherent ring strain of the thietane core. wikipedia.org This strain, while a driving force for certain desirable reactions, also renders the ring susceptible to premature and undesired ring-opening reactions under various conditions, including the presence of nucleophiles or electrophiles. rsc.orgresearchgate.net The synthesis of 3,3-disubstituted thietanes can be particularly challenging due to steric hindrance, which can favor elimination reactions over the desired substitution. nih.gov

The synthesis of the thietane ring itself, especially with the desired 3,3-disubstitution pattern, can be problematic. Traditional methods, such as the reaction of 1,3-dihalides with a sulfur source, are often not efficient for preparing sterically hindered thietanes. nih.gov

Emerging Synthetic Methodologies for Strained Amino Alcohols

Recent advancements in synthetic chemistry offer promising avenues to overcome the challenges associated with the synthesis of strained amino alcohols like this compound.

One promising approach involves the ring expansion of smaller, more readily accessible heterocycles. For instance, the reaction of thiiranes with appropriate reagents can lead to the formation of thietanes. rsc.org This strategy could potentially be adapted to introduce the required substituents. Another reviewed method involves the synthesis of thietane-3-ols from 2-(1-haloalkyl)oxiranes. researchgate.netbeilstein-journals.org The resulting thietan-3-ol (B1346918) could then be a precursor to this compound through subsequent amination at the C3 position. A review of synthetic methods for 3-aminothietane and its derivatives highlights various routes, including ring-opening reactions of aziridines and cyclization of β-amino sulfides, which could be explored for the synthesis of the target molecule. researchgate.net

The development of novel catalytic systems is also a key area of research. These include photochemical [2+2] cycloadditions and transition-metal-catalyzed reactions that can facilitate the construction of the thietane ring with high control over stereochemistry and functional group tolerance. nih.gov The use of organocatalysis for the stereoselective synthesis of related heterocyclic systems is also an area of active investigation. researchgate.net

The table below summarizes some emerging synthetic strategies that could be adapted for the synthesis of this compound and its derivatives.

| Synthetic Strategy | Description | Potential Application for this compound |

| Ring Expansion of Thiiranes | Reaction of thiiranes with reagents like trimethyloxosulfonium iodide to form the thietane ring. rsc.org | Could be adapted to use a substituted thiirane (B1199164) to generate the 3,3-disubstituted thietane core. |

| From Oxiranes | Synthesis of thietan-3-ols from 2-(1-haloalkyl)oxiranes and a sulfur source. researchgate.netbeilstein-journals.org | The resulting thietan-3-ol can be a key intermediate for introducing the amino group at C3. |

| From 1,3-Diols | Conversion of 1,3-diols to dimesylates followed by reaction with a sulfide (B99878) source. nih.gov | A potential route if a suitable 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) derivative can be synthesized. |

| Photochemical [2+2] Cycloaddition | Reaction of a thiocarbonyl compound with an alkene under photochemical conditions to form a thietane. nih.gov | Could potentially be used to construct the thietane ring with the desired substitution pattern. |

Potential for Novel Chemical Transformations

The unique combination of a strained ring and multiple functional groups in this compound opens up a wide array of possibilities for novel chemical transformations.

The strained thietane ring is susceptible to ring-opening reactions, which can be a synthetically useful feature. rsc.org Ring-opening polymerization (ROP) of functionalized thietanes could lead to the formation of novel sulfur-containing polymers with potentially interesting material properties. nih.govgoogle.com The presence of the amino and hydroxyl groups could allow for post-polymerization modification, further diversifying the properties of the resulting polymers.

The amino and hydroxyl groups can also serve as handles for further derivatization. For example, the primary amine can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. nih.govtubitak.gov.tr The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. The development of methods for the selective functionalization of one group in the presence of the other remains a key research goal.

Furthermore, the entire molecule can be used as a novel building block in medicinal chemistry. researchgate.netnih.gov The rigid, three-dimensional structure of the thietane ring is a desirable feature in drug design, and the presence of hydrogen bond donors and acceptors in the form of the amino and hydroxyl groups can facilitate interactions with biological targets. researchgate.netnih.gov

Advanced Computational and Spectroscopic Characterization Horizons

A deeper understanding of the structure, reactivity, and properties of this compound will be greatly facilitated by the application of advanced computational and spectroscopic techniques.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the geometry, electronic structure, and reactivity of the molecule. nih.govnih.gov Such studies can help to rationalize the observed reactivity and predict the outcomes of new reactions. For example, DFT calculations can be used to model the transition states of ring-opening reactions or to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov Computational studies on the ring-puckering potential of the thietane ring can also provide information about its conformational preferences. ebi.ac.uk

Spectroscopic Characterization: While standard spectroscopic techniques like NMR and IR are essential for routine characterization, more advanced methods can provide a wealth of additional information. libretexts.orgyoutube.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals, which is particularly important for a molecule with a complex substitution pattern. Solid-state NMR could provide information about the structure and dynamics of the molecule in the solid state.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to probe the fragmentation pathways of the molecule, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

The table below outlines some advanced characterization techniques and their potential applications to this compound.

| Characterization Technique | Potential Information Gained |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction mechanisms, spectroscopic properties (IR, NMR). nih.govnih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, confirmation of connectivity. libretexts.org |

| Solid-State NMR | Information on the crystal packing and dynamics in the solid state. |

| Tandem Mass Spectrometry (MS/MS) | Elucidation of fragmentation pathways, providing structural confirmation. |

| X-ray Crystallography | Definitive determination of the three-dimensional structure in the solid state. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (3-Aminothietan-3-yl)methanol, and how can purity be maximized?

- Methodological Approach :

- Catalyst Selection : Palladium nanoparticles (e.g., Lindlar catalyst derivatives) can be used for selective hydrogenation of acetylenic intermediates, as seen in analogous thietane precursor syntheses .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) are recommended for ring-closure reactions to minimize side products. Methanol-acetonitrile mixtures (60:40) may enhance solubility during purification .

- Temperature Control : Low-temperature (-20°C to 0°C) conditions are critical for stabilizing the strained thietane ring during synthesis .

- Data Interpretation : Monitor reaction progress via TLC or HPLC, comparing retention times to known standards. Yield optimization may require iterative adjustments to catalyst loading (5–10 mol%) and reaction time (12–24 hrs).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Approach :

- NMR Spectroscopy : H and C NMR can confirm the thietane ring structure (e.g., deshielded protons at δ 3.5–4.5 ppm for S-C-H groups) and the amino-methanol moiety (broad NH peak at δ 1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNOS), with fragmentation patterns indicating ring-opening under electron impact .

- IR Spectroscopy : Key stretches include O-H (~3300 cm), N-H (~3400 cm), and C-S (~700 cm) .

Advanced Research Questions

Q. How does the thietane ring’s electronic and steric profile influence its reactivity in nucleophilic ring-opening reactions?

- Methodological Approach :

- Computational Modeling : Density Functional Theory (DFT) calculations can predict nucleophilic attack sites by analyzing LUMO distributions. Epoxide analogs show higher reactivity at the sulfur-adjacent carbon .

- Experimental Validation : Compare reaction rates with thiols vs. amines under identical conditions. For example, thietane rings may exhibit faster ring-opening with thiols due to sulfur-sulfur interactions .

- Data Interpretation : Kinetic studies (e.g., pseudo-first-order rate constants) and X-ray crystallography of intermediates can resolve stereochemical outcomes .

Q. What strategies mitigate instability of this compound in aqueous media during biological assays?

- Methodological Approach :

- Buffer Optimization : Use phosphate-buffered saline (pH 7.4) with 10% DMSO to enhance solubility and reduce hydrolysis. Avoid strong acids/bases to prevent ring degradation .

- Stabilizing Agents : Co-administration of cyclodextrins or liposomal encapsulation can shield the thietane ring from nucleophilic attack in physiological conditions .

Q. How can computational tools predict the bioactivity of this compound derivatives against enzyme targets?

- Methodological Approach :

- Molecular Docking : Use AutoDock Vina to screen derivatives against cysteine proteases (e.g., caspase-3), leveraging the thietane’s electrophilic sulfur for covalent inhibition .

- MD Simulations : Assess binding stability over 100-ns trajectories; compare free energy landscapes (MM-PBSA) to prioritize synthesis .

- Data Interpretation : Validate predictions with in vitro enzyme assays (IC measurements) and crystallographic studies of inhibitor-enzyme complexes .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Approach :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., catalyst type, solvent polarity, temperature). For example, Pd/C vs. Pd nanoparticles may yield 20–40% differences due to accessibility constraints .

- Quality Control : Standardize starting material purity (≥99% by HPLC) and moisture levels (<0.1% by Karl Fischer titration) to reduce variability .

Tables

Table 1 : Comparative Reactivity of Thietane Derivatives in Ring-Opening Reactions

| Nucleophile | Solvent | Temp (°C) | Rate Constant (k, s) | Reference |

|---|---|---|---|---|

| Thiophenol | DCM | 25 | 2.3 × 10 | |

| Ethylamine | Ethanol | 40 | 1.1 × 10 | |

| Water | PBS | 37 | 4.5 × 10 |

Table 2 : Optimal HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection (UV) | Retention Time |

|---|---|---|---|---|

| C18 Reverse-Phase | 70:30 MeCN:HO | 1.0 mL/min | 254 nm | 6.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products